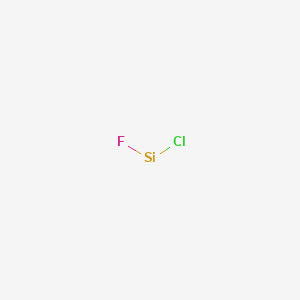
Fluorochlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(fluoro)silane is a chemical compound with the molecular formula H₂ClFSi. It is a member of the silane family, where silicon is bonded to both chlorine and fluorine atoms. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloro(fluoro)silane can be synthesized through several methods. One common approach involves the reaction of silicon with hydrogen chloride and hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product.
Industrial Production Methods: In industrial settings, chloro(fluoro)silane is produced by reacting silicon tetrachloride with hydrogen fluoride. This process is carried out in specialized reactors designed to handle the corrosive nature of the reactants and products. The reaction is typically conducted at elevated temperatures to facilitate the formation of chloro(fluoro)silane.
Chemical Reactions Analysis
Types of Reactions: Chloro(fluoro)silane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine or fluorine atoms.
Hydrolysis: In the presence of water, chloro(fluoro)silane hydrolyzes to form silanols and hydrogen chloride or hydrogen fluoride.
Reduction: It can be reduced to form silane derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as ammonia or amines, are commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Reducing Agents: Like lithium aluminum hydride, are used in reduction reactions.
Major Products Formed:
Silanols: Formed during hydrolysis.
Silane Derivatives: Formed during reduction reactions.
Scientific Research Applications
Chloro(fluoro)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is employed in the modification of surfaces to create biocompatible materials.
Medicine: It is used in the development of drug delivery systems and medical devices.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of chloro(fluoro)silane involves its reactivity with various substrates. The silicon atom in chloro(fluoro)silane can form bonds with different elements, leading to the formation of new compounds. The presence of both chlorine and fluorine atoms enhances its reactivity, making it a versatile compound in chemical synthesis.
Comparison with Similar Compounds
Chlorosilane (H₃SiCl): Contains only chlorine atoms bonded to silicon.
Fluorosilane (H₃SiF): Contains only fluorine atoms bonded to silicon.
Trichlorosilane (HSiCl₃): Contains three chlorine atoms bonded to silicon.
Uniqueness: Chloro(fluoro)silane is unique due to the presence of both chlorine and fluorine atoms bonded to silicon. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only chlorine or fluorine atoms. Its reactivity and versatility make it valuable in various industrial and research applications.
Properties
Molecular Formula |
ClFSi |
|---|---|
Molecular Weight |
82.53 g/mol |
InChI |
InChI=1S/ClFSi/c1-3-2 |
InChI Key |
KVRXUBCNDACNHK-UHFFFAOYSA-N |
Canonical SMILES |
F[Si]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


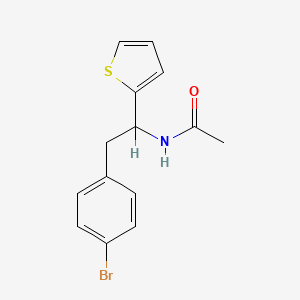
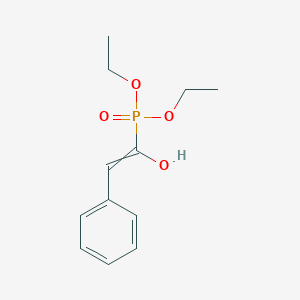
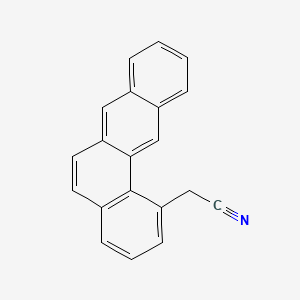
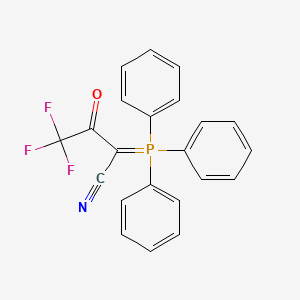
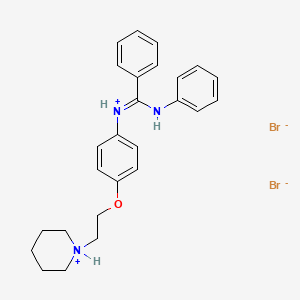
![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14431296.png)
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
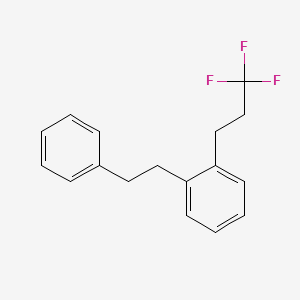
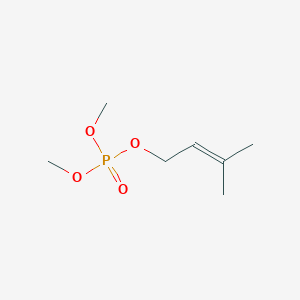
![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14431318.png)
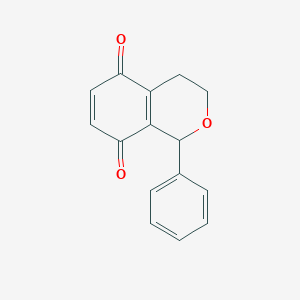
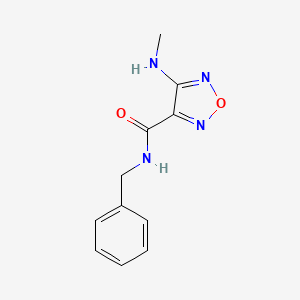
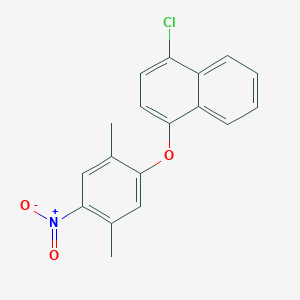
![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)
